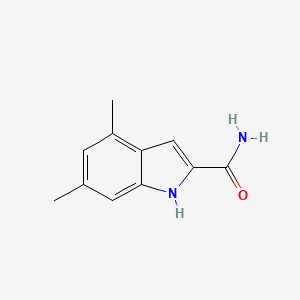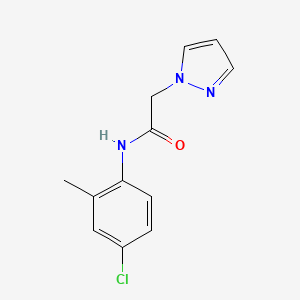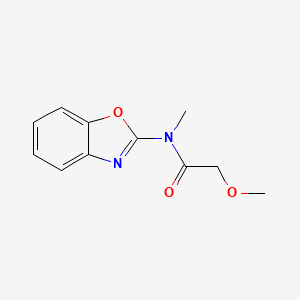
1-(Azetidin-1-yl)-2-(2,4-dimethylphenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(2,4-dimethylphenyl)sulfanylethanone is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as ADSE and belongs to the class of sulfanyl ketones. ADSE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ADSE is not fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and pathways involved in cellular processes. ADSE has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
ADSE has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, ADSE has been found to inhibit the replication of viruses such as HIV and hepatitis C. ADSE has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
ADSE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, ADSE has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one limitation of ADSE is that its mechanism of action is not fully understood, which may hinder its potential use in certain research applications.
Future Directions
There are several potential future directions for research on ADSE. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential efficacy in this area. Additionally, ADSE may have potential applications in the development of new antimicrobial and antiviral agents. Further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of ADSE involves the reaction of 2,4-dimethylphenyl thioacetate with azetidine-1-carboxylic acid in the presence of a base. The resulting product is then treated with acid to obtain ADSE in high yield and purity.
Scientific Research Applications
ADSE has been studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, ADSE has been shown to have anticancer activity, making it a promising candidate for cancer research. ADSE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(2,4-dimethylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNAHBHNPNQQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)







![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)



![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)